



Application Notes and Protocols for JNJ- 42041935 in Organoid Culture Systems

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Compound of Interest		
Compound Name:	JNJ-42041935	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[1] These enzymes are critical negative regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, **JNJ-42041935** prevents the hydroxylation and subsequent degradation of HIF-α subunits, leading to their stabilization and the activation of downstream target genes.[2] This pathway plays a crucial role in cellular responses to low oxygen levels and is implicated in various physiological and pathological processes, including angiogenesis, metabolism, inflammation, and cell survival.[2][3][4]

Organoid culture systems, as three-dimensional in vitro models that recapitulate the architecture and function of native organs, offer a powerful platform to investigate the effects of modulating the HIF pathway with **JNJ-42041935**.[5] These application notes provide detailed protocols for the use of **JNJ-42041935** in intestinal, hepatocellular carcinoma (HCC), and cardiac organoid cultures.

Mechanism of Action: The PHD-HIF Signaling Pathway

Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF- α . This modification allows the von Hippel-Lindau (VHL) E3



ubiquitin ligase complex to recognize, ubiquitinate, and target HIF- α for proteasomal degradation. **JNJ-42041935** acts as a competitive inhibitor of 2-oxoglutarate, thereby preventing HIF- α hydroxylation and leading to its accumulation and translocation to the nucleus.[6][7][8] In the nucleus, HIF- α dimerizes with HIF- β (ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Hypoxia / JNJ-42041935 Normoxia O2 2-Oxoglutarate JNJ-42041935 HIF-1α HIF-1β (ARNT) hibition HIF-1α/HIF-1β Complex PHD Enzymes HIF-1α (PHD1, PHD2, PHD3) Hydroxylation Translocation Hydroxylated HIF-1α VHL E3 Ligase Nucleus Jbiquitination Binding Proteasomal Hypoxia Response Degradation Element (HRE)

Figure 1: Mechanism of Action of JNJ-42041935



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Figure 1: Mechanism of Action of JNJ-42041935.

Data Presentation: JNJ-42041935 Properties and In

Vitro Activity

Property	Value	Reference
Molecular Formula	C12H6ClF3N4O3	[8]
Molecular Weight	346.65 g/mol	
CAS Number	1193383-09-3	[8]
Solubility	DMSO: ≥30 mg/mL	[8]
DMF: 25 mg/mL	[8]	
Ethanol: 10 mg/mL	[8]	_
Storage	Store as solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.	

Enzyme Inhibition (pKi)	Value	Reference
PHD1	7.91 ± 0.04	
PHD2	7.29 ± 0.05	
PHD3	7.65 ± 0.09	

Experimental Protocols Preparation of JNJ-42041935 Stock Solution

- Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving
 JNJ-42041935 powder in anhydrous DMSO.[9]
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[9] For short-term use (up to one week), aliquots



can be stored at 4°C.[9]

 Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate organoid culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

General Experimental Workflow for Treating Organoids with JNJ-42041935



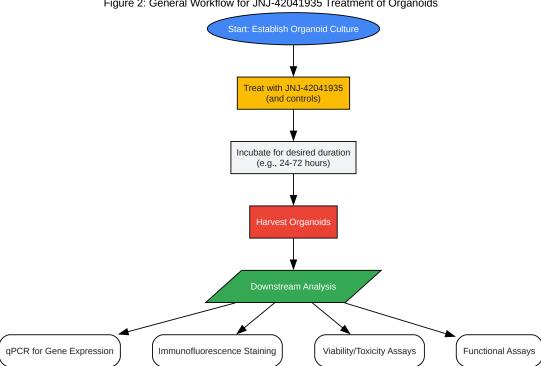


Figure 2: General Workflow for JNJ-42041935 Treatment of Organoids

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Figure 2: General Workflow for JNJ-42041935 Treatment of Organoids.

Application 1: Intestinal Organoid Culture

The HIF pathway is crucial for maintaining intestinal epithelial barrier integrity and regulating inflammatory responses. JNJ-42041935 can be used to study the effects of HIF stabilization on intestinal organoid development, differentiation, and function.



Protocol for Intestinal Organoid Culture and Treatment

This protocol is adapted from established methods for murine and human intestinal organoid culture.[10][11]

Materials:

- IntestiCult[™] Organoid Growth Medium (or equivalent)
- Matrigel® or Cultrex® BME
- Advanced DMEM/F-12
- JNJ-42041935 stock solution
- Cell Recovery Solution
- Sterile PBS

Procedure:

- Organoid Seeding:
 - Thaw cryopreserved intestinal organoids or use freshly isolated intestinal crypts.
 - Resuspend the organoid fragments or crypts in a 1:1 mixture of Matrigel®/BME and complete IntestiCult™ medium.
 - \circ Plate 50 μ L domes of the cell-matrix mixture into the center of wells of a pre-warmed 24-well plate.
 - Incubate at 37°C for 10-20 minutes to solidify the domes.
 - Gently add 500 μL of complete IntestiCult™ medium to each well.[10]
- JNJ-42041935 Treatment:
 - Culture organoids for 2-4 days until they form cystic structures with budding crypts.



- Prepare fresh culture medium containing the desired final concentration of JNJ-42041935 (suggested starting range: 1-10 μM) and a vehicle control (DMSO).
- Carefully replace the medium in each well with the treatment or control medium.
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Downstream Analysis:
 - RNA Extraction and qPCR: Harvest organoids using Cell Recovery Solution, extract RNA, and perform qPCR to analyze the expression of HIF target genes (e.g., VEGFA, SLC2A1 (GLUT1), CA9).
 - Immunofluorescence: Fix organoids in 4% paraformaldehyde, permeabilize, and stain for HIF-1α, markers of different intestinal cell lineages (e.g., Mucin-2 for goblet cells, Chromogranin A for enteroendocrine cells), and proliferation markers (e.g., Ki67).[4][12]

Expected Outcomes and Data Interpretation

- Increased HIF-1 α protein levels: Immunofluorescence staining should show nuclear accumulation of HIF-1 α in **JNJ-42041935**-treated organoids.
- Upregulation of HIF target genes: qPCR analysis is expected to show a dose-dependent increase in the mRNA levels of HIF target genes.
- Phenotypic changes: Assess changes in organoid morphology, size, budding frequency, and the proportion of different cell types.



Parameter	Vehicle Control (0.1% DMSO)	JNJ-42041935 (5 μM)	JNJ-42041935 (10 μM)
HIF-1α Nuclear Localization (% positive cells)	< 5%	60 ± 8%	85 ± 5%
VEGFA mRNA Fold Change	1.0	4.2 ± 0.5	7.8 ± 0.9
CA9 mRNA Fold Change	1.0	15.3 ± 2.1	25.1 ± 3.4
Organoid Diameter (μm) at 48h	350 ± 50	380 ± 60	410 ± 55
Goblet Cell Proportion (%)	15 ± 3	25 ± 4	32 ± 5

Application 2: Hepatocellular Carcinoma (HCC) Organoid Culture

The HIF pathway is frequently activated in solid tumors, including HCC, and is associated with tumor progression, angiogenesis, and metabolic reprogramming.[10][13] **JNJ-42041935** can be utilized to investigate the role of PHD inhibition in HCC organoid growth, viability, and response to therapy.

Protocol for HCC Organoid Culture and Treatment

This protocol is based on methods for generating organoids from patient-derived HCC tissue. [5][14][15]

Materials:

- HCC organoid expansion medium (see reference for composition)[5]
- Matrigel® or Cultrex® BME
- JNJ-42041935 stock solution



- Collagenase/Dispase solution
- Sterile PBS

Procedure:

- HCC Organoid Establishment:
 - Mechanically and enzymatically digest fresh HCC tumor tissue to obtain cell clusters.[5]
 - Embed the cell clusters in Matrigel®/BME domes in a 24-well plate.
 - After polymerization, add HCC organoid expansion medium.
 - Culture the organoids, changing the medium every 2-3 days, until they form compact spheroids.[5]
- JNJ-42041935 Treatment:
 - Once HCC organoids are established (typically 7-10 days), replace the medium with fresh expansion medium containing JNJ-42041935 (suggested starting range: 1-25 μM) or a vehicle control.
 - Incubate for the desired duration, monitoring organoid morphology and growth.
- Downstream Analysis:
 - Viability Assays: Harvest organoids and perform cell viability assays (e.g., CellTiter-Glo®
 3D) to assess the effect of JNJ-42041935 on tumor organoid viability.
 - Gene Expression Analysis: Use qPCR to measure the expression of HIF target genes involved in glycolysis (HK2, LDHA) and angiogenesis (VEGFA).
 - Drug Combination Studies: Evaluate the synergistic or antagonistic effects of JNJ-42041935 with standard-of-care HCC drugs like sorafenib.

Expected Outcomes and Data Interpretation



- Modulation of HCC organoid growth: Depending on the specific HCC subtype and its dependence on hypoxic signaling, JNJ-42041935 may either promote or inhibit organoid growth.
- Metabolic reprogramming: Expect to see an upregulation of glycolytic genes in response to HIF stabilization.
- Altered drug sensitivity: HIF stabilization may alter the sensitivity of HCC organoids to other therapeutic agents.

Treatment	Organoid Viability (% of Vehicle)	HK2 mRNA Fold Change	VEGFA mRNA Fold Change
Vehicle Control	100%	1.0	1.0
JNJ-42041935 (10 μM)	95 ± 7%	3.5 ± 0.4	5.1 ± 0.6
Sorafenib (5 μM)	62 ± 5%	0.8 ± 0.1	0.7 ± 0.1
JNJ-42041935 + Sorafenib	45 ± 6%	2.9 ± 0.3	4.2 ± 0.5

Application 3: Cardiac Organoid Culture

HIF signaling is involved in cardiac development, ischemic response, and angiogenesis.[16] Using **JNJ-42041935** in human pluripotent stem cell (hPSC)-derived cardiac organoids can help elucidate the role of PHD inhibition in cardiac tissue formation and vascularization.

Protocol for Cardiac Organoid Generation and Treatment

This protocol is a summary of methods for generating self-assembling human heart organoids. [6][17]

Materials:

hPSCs (iPSCs or ESCs)



- RPMI 1640 medium with B-27 supplement
- Small molecules for cardiac differentiation (e.g., CHIR99021, Wnt-C59)
- JNJ-42041935 stock solution
- Ultra-low attachment 96-well plates

Procedure:

- Cardiac Organoid Generation:
 - Generate embryoid bodies (EBs) from hPSCs in ultra-low attachment 96-well plates.
 - Induce cardiac differentiation through a timed, three-step modulation of Wnt signaling using small molecules.[3][6]
 - Culture the developing cardiac organoids for 10-15 days until they exhibit spontaneous beating and the formation of internal chambers.
- JNJ-42041935 Treatment:
 - At a mature stage (e.g., day 15), replace the culture medium with fresh medium containing
 JNJ-42041935 (suggested starting range: 1-10 μM) or a vehicle control.
 - Culture for an additional 5-10 days.
- Downstream Analysis:
 - Immunofluorescence and Imaging: Fix and stain whole organoids or cryosections for endothelial markers (CD31) to assess vascular network formation, and cardiac markers (cTnT) to evaluate cardiomyocyte organization.
 - Gene Expression: Analyze the expression of angiogenic factors (VEGFA, ANGPT1) and cardiac structural genes via qPCR.
 - Functional Analysis: Monitor and quantify the beating rate and rhythm of the cardiac organoids.



Expected Outcomes and Data Interpretation

- Enhanced Vascularization: **JNJ-42041935** treatment is expected to increase the density and complexity of CD31-positive vascular networks within the cardiac organoids.
- Upregulation of Angiogenic Genes: Increased mRNA levels of VEGFA and other proangiogenic factors are anticipated.
- Changes in Cardiac Function: Assess any alterations in the beating frequency or contractility of the organoids.

Parameter	Vehicle Control (0.1% DMSO)	JNJ-42041935 (5 μM)
CD31+ Vascular Network Area (%)	12 ± 2%	25 ± 4%
VEGFA mRNA Fold Change	1.0	6.5 ± 0.8
Beating Rate (beats per minute)	55 ± 5	58 ± 6
Organoid Survival under Hypoxia (%)	40 ± 8%	75 ± 10%

Troubleshooting

- Low Organoid Viability:
 - Ensure the final DMSO concentration is below 0.1%.
 - Optimize the concentration of JNJ-42041935; perform a dose-response curve to identify the optimal concentration.
 - Confirm the quality and viability of the initial organoid culture.
- No Effect Observed:
 - Increase the concentration of JNJ-42041935.



- Increase the duration of the treatment.
- Verify the activity of the JNJ-42041935 stock solution.
- Confirm HIF-1α stabilization via immunofluorescence or Western blot as a positive control for compound activity.
- High Variability between Replicates:
 - Ensure uniformity in organoid size and developmental stage at the start of the experiment.
 - Handle organoids gently during media changes to avoid disruption.
 - Increase the number of biological replicates.

These application notes provide a framework for utilizing the PHD inhibitor **JNJ-42041935** in various organoid systems. Researchers are encouraged to optimize these protocols for their specific organoid models and experimental questions.

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